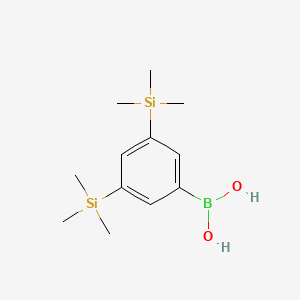

3,5-Bis(trimethylsilyl)phenylboronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Bis(trimethylsilyl)phenylboronic Acid is an organoboron compound with the molecular formula C15H27BO2Si2. It is a derivative of phenylboronic acid where the phenyl ring is substituted with two trimethylsilyl groups at the 3 and 5 positions. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trimethylsilyl)phenylboronic Acid typically involves the borylation of 3,5-bis(trimethylsilyl)phenyl halides. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trimethylsilyl)phenylboronic Acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

3,5-Bis(trimethylsilyl)phenylboronic Acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 3,5-Bis(trimethylsilyl)phenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Bis(trifluoromethyl)phenylboronic Acid: Another derivative of phenylboronic acid with trifluoromethyl groups instead of trimethylsilyl groups.

3-(Trimethylsilyl)phenylboronic Acid: A related compound with only one trimethylsilyl group.

Uniqueness

3,5-Bis(trimethylsilyl)phenylboronic Acid is unique due to the presence of two trimethylsilyl groups, which can influence its reactivity and stability in cross-coupling reactions. The trimethylsilyl groups can provide steric protection and affect the electronic properties of the phenyl ring, making this compound particularly useful in specific synthetic applications .

Biologische Aktivität

3,5-Bis(trimethylsilyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them significant in the design of enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

This compound features two trimethylsilyl groups that enhance its solubility and stability compared to other boronic acids. This structural modification allows for better reactivity in organic solvents, which is crucial for its biological applications.

Antimicrobial Activity

Research indicates that boronic acids exhibit varying degrees of antimicrobial activity. A study highlighted that similar compounds showed moderate activity against Candida albicans and higher efficacy against Aspergillus niger and certain bacteria like Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they can be effective as antibacterial agents, with some derivatives outperforming established drugs like Tavaborole (AN2690) .

Table 1: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | TBD | |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | TBD | |

| 2-Formylphenylboronic acid | Bacillus cereus | < AN2690 |

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit proteases and glycosidases. The mechanism involves the formation of covalent bonds with the active site of enzymes, effectively blocking substrate access. This property is particularly relevant in the context of drug design for conditions such as cancer and bacterial infections.

In a broader context, studies on peptidyl boronates have shown that they can inhibit proteasome activity, which is pivotal in cancer therapy. Bortezomib, a well-known boron-containing drug, exemplifies this application by selectively inhibiting proteasome function .

Case Studies

- Antifungal Mechanism : A study on benzoxaboroles demonstrated their action by blocking cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms. Similar mechanisms may be expected for this compound based on structural similarities .

- Protease Inhibition : Research indicated that boron-containing compounds could serve as effective protease inhibitors. For instance, studies have shown that certain derivatives can selectively inhibit the enzymatic function critical to cancer cell survival .

Eigenschaften

Molekularformel |

C12H23BO2Si2 |

|---|---|

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

[3,5-bis(trimethylsilyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H23BO2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9,14-15H,1-6H3 |

InChI-Schlüssel |

SEMVANVTFVIOIL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.